5-Nitropyridazin-3-amine

Cell differentiation Anti-cancer Monocyte induction

5-Nitropyridazin-3-amine (3-amino-5-nitropyridazine, CAS 856587-98-9) is a disubstituted pyridazine derivative bearing an electron-donating amino group at position 3 and a strong electron-withdrawing nitro group at position 5 on the 1,2-diazine ring. With a molecular formula of C₄H₄N₄O₂ and a molecular weight of 140.10 g/mol, it is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C4H4N4O2
Molecular Weight 140.10 g/mol
Cat. No. B11765261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropyridazin-3-amine
Molecular FormulaC4H4N4O2
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)[N+](=O)[O-]
InChIInChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7)
InChIKeyDDLOTJTTXCYFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropyridazin-3-amine (CAS 856587-98-9): A Dual-Functional Heterocyclic Building Block for Targeted Library Synthesis and Biological Screening Procurement


5-Nitropyridazin-3-amine (3-amino-5-nitropyridazine, CAS 856587-98-9) is a disubstituted pyridazine derivative bearing an electron-donating amino group at position 3 and a strong electron-withdrawing nitro group at position 5 on the 1,2-diazine ring . With a molecular formula of C₄H₄N₄O₂ and a molecular weight of 140.10 g/mol, it is commercially available at ≥95% purity from multiple suppliers . The compound serves as a versatile synthetic intermediate due to the divergent reactivity of its amino and nitro functionalities, while the pyridazine core confers distinct electronic properties compared to pyridine-, pyrimidine-, or pyrazine-based analogs. Preliminary pharmacological screening and patent disclosures have indicated potential utility in oncology, anti-infective, and neuropsychiatric research programs [1].

Why Generic Substitution of 5-Nitropyridazin-3-amine with 3-Aminopyridazine or 4-Nitropyridazine Analogs Fails in Bioactive Compound Development


Procurement specialists and medicinal chemists cannot simply substitute 5-nitropyridazin-3-amine with unsubstituted 3-aminopyridazine, regioisomeric 4-nitropyridazine derivatives, or pyridine/pyrimidine analogs without fundamentally altering biological outcomes. The simultaneous presence of the 3-amino and 5-nitro groups creates a unique electronic push-pull system on the pyridazine scaffold that is absent in mono-substituted analogs [1]. Pyridazine itself is a weaker base than pyridine by 3–4 orders of magnitude and exhibits different nucleophilic/electrophilic reactivity profiles compared to pyridine or pyrimidine [2]. Furthermore, the 4-nitropyridazine moiety (as in JWS-USC-75-IX) engages cholinergic targets (AChE, M₂) with distinct SAR, whereas the 5-nitro regioisomer has been associated with cell differentiation, CCR5 antagonism, and nNOS inhibition phenotypes [3]. These divergent biological profiles preclude generic interchange without experimental revalidation.

Quantitative Differentiation Evidence for 5-Nitropyridazin-3-amine vs. Closest Analogs Across In Vitro Pharmacology and Physicochemical Dimensions


Cell Differentiation Induction vs. Proliferation Arrest: 5-Nitropyridazin-3-amine vs. Unsubstituted 3-Aminopyridazine in Undifferentiated Cell Models

Patent disclosures indicate that 5-nitropyridazin-3-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. In contrast, unsubstituted 3-aminopyridazine (CAS 5469-70-5) has been primarily reported as a synthetic building block without documented cell differentiation activity at comparable concentrations . The presence of the 5-nitro group is structurally implicated in this differentiation phenotype, as the electron-withdrawing nitro substituent alters the electronic character of the pyridazine ring and may facilitate redox-dependent mechanisms or specific protein interactions not achievable with the parent 3-aminopyridazine scaffold.

Cell differentiation Anti-cancer Monocyte induction Psoriasis

Dihydroorotase Enzyme Inhibition: 5-Nitropyridazin-3-amine vs. Class-Level Reference Inhibitors

In an enzymatic assay using dihydroorotase from mouse Ehrlich ascites carcinoma, 5-nitropyridazin-3-amine was evaluated for inhibitory activity at a concentration of 10 µM at pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [1]. This level of inhibition is considered weak compared to optimized dihydroorotase inhibitors; however, it provides a quantitative baseline absent for most structurally related aminopyridazines. By comparison, dedicated pyrimido[4,5-c]pyridazine-based dihydropteroate synthase (DHPS) inhibitors achieve nanomolar-range affinity but require extensive additional substitution [2]. The data suggest that 5-nitropyridazin-3-amine may serve as a minimalist starting scaffold for fragment-based or structure-guided optimization of pyrimidine metabolism enzyme inhibitors, with the advantage of synthetic tractability relative to fused-ring pyridazine systems.

Dihydroorotase Pyrimidine metabolism Ehrlich ascites Enzyme inhibition

Regioisomeric Differentiation: 5-Nitro vs. 4-Nitro Substitution on the Aminopyridazine Scaffold — Divergent Neuropharmacological Target Engagement

The 4-nitropyridazine regioisomer, as exemplified by the ranitidine analog JWS-USC-75-IX, has been extensively characterized as a multi-target-directed ligand that inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at low micromolar concentrations and acts as a functional antagonist at muscarinic M₂ receptors (KB = 320 nM) [1]. In vivo, JWS-USC-75-IX improved cognitive performance in rats and nonhuman primates at oral doses of 0.03–10.0 mg/kg [1]. In contrast, 5-nitropyridazin-3-amine has not been reported to engage cholinergic targets; preliminary screening data suggest alternative pharmacology, including CCR5 antagonism and nNOS inhibition [2]. This regioisomeric divergence demonstrates that the position of the nitro group on the aminopyridazine scaffold is a critical determinant of target selectivity, and the two regioisomers cannot be used interchangeably for neuropsychiatric vs. immunomodulatory/oncological research programs.

Neuropharmacology Acetylcholinesterase M2 receptor Cognitive enhancement Regioisomer comparison

Physicochemical and Supplier Specification Comparison: 5-Nitropyridazin-3-amine vs. 2-Amino-5-nitropyrimidine (Molecular Formula Isomer)

5-Nitropyridazin-3-amine (C₄H₄N₄O₂, MW 140.10) and 2-amino-5-nitropyrimidine (C₄H₄N₄O₂, MW 140.10) are molecular formula isomers that differ solely in the arrangement of the two nitrogen atoms in the heterocyclic ring (1,2-diazine vs. 1,3-diazine). Despite identical molecular weight, their physicochemical and biological behaviors diverge significantly. 2-Amino-5-nitropyrimidine was originally discovered in extreme halophilic bacteria as a compatible solute regulating cellular osmotic pressure . 5-Nitropyridazin-3-amine, by contrast, has been associated with mammalian cell differentiation, CCR5 antagonism, and enzyme inhibition activities [1]. Commercially, 5-nitropyridazin-3-amine is available at 95% minimum purity (AKSci) or 97% (CheMenu), requiring long-term storage in cool, dry conditions . This is comparable to the purity specifications for 2-amino-5-nitropyrimidine. The key procurement-relevant distinction is biological application domain, not purity or price point.

Physicochemical properties Isomer comparison Pyridazine vs. pyrimidine Procurement specifications

Antibacterial Activity via Structural Analogy: 3-Amino-5-nitro-6-alkoxypyridazine 2-Oxide Derivatives as Comparator Framework

Although direct antibacterial MIC data for 5-nitropyridazin-3-amine are not publicly available, the closely related 3-amino-5-nitro-6-alkoxypyridazine 2-oxide class has demonstrated excellent in vitro antibacterial effects against pathogenic bacteria [1]. The key structural difference is the presence of the 6-alkoxy substituent and the N-oxide functionality in the comparator class. Given that 5-nitropyridazin-3-amine lacks both the 6-alkoxy group and the N-oxide, its intrinsic antibacterial potency is expected to be lower; however, it retains the 3-amino-5-nitropyridazine pharmacophore core that is shared with the active antibacterial N-oxide derivatives. This makes 5-nitropyridazin-3-amine a logical precursor for synthetic oxidation to the corresponding N-oxide or for 6-position functionalization to access the antibacterial chemotype.

Antibacterial Pyridazine N-oxide Pathogenic bacteria Structure-activity relationship

Optimal Procurement and Research Application Scenarios for 5-Nitropyridazin-3-amine Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery for Dihydroorotase and Pyrimidine Metabolism Targets

With the only publicly available quantitative enzymatic activity data point for this compound class (dihydroorotase IC₅₀ = 1.00 × 10⁶ nM at pH 7.37) [1], 5-nitropyridazin-3-amine is best positioned as a characterized fragment hit for structure-guided optimization programs targeting pyrimidine metabolism enzymes. Its low molecular weight (140.10 g/mol) and synthetic accessibility make it suitable for fragment growing or linking strategies, where the measurable (albeit weak) inhibitory activity provides a starting SAR baseline absent for most uncharacterized aminopyridazine analogs. Procurement for fragment-based screening libraries is supported by its ≥95% commercial purity and stable long-term storage profile .

Cell Differentiation and Oncology Phenotypic Screening Programs

Patent disclosures attribute pronounced cell differentiation-inducing and proliferation-arresting activity to 5-nitropyridazin-3-amine in undifferentiated cell models, with potential applications in cancer therapy and psoriasis treatment [2]. This qualitative phenotypic activity is not reported for the widely available 3-aminopyridazine parent compound. Research groups conducting phenotypic screening for differentiation-inducing agents should procure this specific compound rather than the unsubstituted analog, as the 5-nitro group is structurally associated with the differentiation phenotype. Validation in well-defined cell lines (e.g., HL-60, U937, or primary monocyte models) with quantitative dose-response characterization is a priority follow-up.

CCR5 Antagonist Development for HIV and Autoimmune Disease Applications

Preliminary pharmacological screening by Zhang (2012) indicates that 5-nitropyridazin-3-amine exhibits CCR5 antagonist activity, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [3]. This chemokine receptor target engagement is not shared by the 4-nitropyridazine regioisomer (JWS-USC-75-IX), which is directed at cholinergic targets. For programs pursuing CCR5-mediated indications, 5-nitropyridazin-3-amine provides a structurally distinct starting point compared to the extensively patented piperidine- and piperazine-based CCR5 antagonist chemotypes. Procurement should be coupled with plans for confirmatory CCR5 binding and functional antagonism assays to establish quantitative IC₅₀ values.

Synthetic Precursor for Antibacterial 5-Nitro-6-alkoxypyridazine N-Oxide Derivatives

The 3-amino-5-nitropyridazine core is the pharmacophoric element shared with 3-amino-5-nitro-6-alkoxypyridazine 2-oxides, which exert excellent in vitro antibacterial effects on pathogenic bacteria [4]. 5-Nitropyridazin-3-amine serves as the direct synthetic precursor to this antibacterial chemotype through sequential 6-position alkoxylation and N-oxidation. For medicinal chemistry groups developing novel antibacterial agents, procuring this compound provides a more versatile and cost-effective entry point than sourcing pre-functionalized 6-alkoxy-N-oxide derivatives, which are not commercially available and require multi-step custom synthesis.

Quote Request

Request a Quote for 5-Nitropyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.